2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-20(22)15-7-5-13(6-8-15)11-18-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,18-19H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLCTISTSJTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365789 | |
| Record name | 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-83-7 | |
| Record name | N-[(4-Nitrophenyl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355815-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethanamine Chain: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.
Introduction of the Nitrobenzyl Group: The final step involves the nitration of the benzyl group, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the ethanamine chain.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to specific proteins and modulate their activity. The nitrobenzyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Receptor Binding and Psychoactive Potential
- NBOMe Series (e.g., 25I-NBOMe): These potent hallucinogens feature a methoxybenzyl group and 2,5-dimethoxyphenyl core, acting as high-affinity 5-HT2A agonists . The nitrobenzyl group in the target compound lacks the methoxy substituents critical for 5-HT2A binding, likely rendering it less psychoactive. However, its nitro group could confer unique pharmacokinetic properties, such as prolonged half-life or metabolic stability.
- 2C Series (e.g., 2C-E) :
These phenethylamines lack the benzyl substitution entirely, relying on aromatic ring substituents (e.g., ethyl, bromo) for receptor modulation . The nitrobenzyl-ethanamine scaffold may offer a distinct binding profile, though empirical data are needed.
Structural Analogues with Modified Linkages
- Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate : The ester and nitrobenzoyl groups increase hydrophobicity, which may improve bioavailability but complicate solubility in aqueous systems .
Biological Activity
2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine, characterized by its indole and nitrobenzyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H18N3O2, is believed to interact with various biological targets, influencing several pharmacological pathways.
The biological activity of this compound is primarily attributed to its structural components:
- Indole Moiety : This structure can mimic tryptophan, allowing binding to tryptophan receptors and influencing serotonin pathways, which are crucial in mood regulation and antidepressant effects.
- Nitrobenzyl Group : The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects.
Biological Activities
Research indicates that compounds with indole structures often exhibit significant biological activities. Notably, this compound has shown potential in the following areas:
- Antidepressant Effects : Indole derivatives are recognized for their influence on serotonin receptors, suggesting that this compound may exhibit antidepressant properties.
- Antiviral Activity : Similar indole compounds have been investigated for their ability to inhibit viral replication, particularly in neurotropic alphaviruses .
- Enzyme Interaction : The compound may interact with various enzymes or receptors, influencing biochemical pathways critical for therapeutic applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine | Similar indole structure; different nitro position | Potentially different biological activity profile |
| 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine | Methoxy group instead of nitro | May exhibit different pharmacological properties |
| N,N-dimethyl-2-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]ethylamine | Triazole substitution on the indole | Known for potent agonistic effects on serotonin receptors |
This table highlights the significance of the nitro group's position and its potential impact on biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds:
- Antidepressant Activity : A study demonstrated that modifications in the indole structure could enhance binding affinity to serotonin receptors, implying that similar modifications in this compound might yield improved antidepressant effects .
- Antiviral Properties : Research on indole carboxamide analogs indicated that specific structural features could significantly improve antiviral potency against neurotropic viruses. This suggests a pathway for exploring this compound's potential in antiviral drug development .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that indole derivatives can modulate enzymatic activity, which may be relevant for understanding the pharmacological profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
